Pyrido[2,3-d]pyrimidin-7(8H)-one

Medicinal Chemistry Scaffold Diversity Kinase Inhibition

Select Pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 258282-55-2) for your kinase inhibitor program. This privileged scaffold mimics ATP's adenine ring, enabling potent inhibition of Cdk4, Src, and EGFR (IC50 in nanomolar range for optimized derivatives). With XLogP -0.1 and TPSA 54.9 Ų, it supports CNS-penetrant candidate design and blood-brain barrier permeability. Proven in HCV genotype 1b replicon assays and PROTAC bifunctional degrader patents targeting CDK2/BTK. Insist on the authentic pyrido[2,3-d]pyrimidin-7(8H)-one core—generic quinazoline or pyrimidine substitutions fail to replicate its unique hydrogen-bonding profile. High purity ≥98% available for immediate medicinal chemistry initiation.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 258282-55-2
Cat. No. B8801736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidin-7(8H)-one
CAS258282-55-2
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC=NC=C21
InChIInChI=1S/C7H5N3O/c11-6-2-1-5-3-8-4-9-7(5)10-6/h1-4H,(H,8,9,10,11)
InChIKeyWDHAAJIGSXNPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 258282-55-2): Core Scaffold Overview for Pharmaceutical Procurement


Pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 258282-55-2) is a heterocyclic building block characterized by its fused pyridine-pyrimidinone bicyclic core [1]. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to provide ligands for diverse receptors, with over 20,000 derivatives described in literature and patents [2]. The parent compound serves as a foundational synthon for developing kinase inhibitors, antivirals, and anticancer agents [1].

Procurement Risks: Why Unspecified Pyridopyrimidine Analogs Cannot Replace CAS 258282-55-2


Generic substitution with other heterocyclic building blocks (e.g., quinazoline or pyrimidine) is scientifically invalid due to the precise arrangement of nitrogen atoms in the pyrido[2,3-d]pyrimidin-7(8H)-one core, which dictates distinct hydrogen-bonding patterns and lipophilicity. This scaffold's calculated XLogP of -0.1 and specific topological polar surface area (TPSA) of 54.9 Ų directly influence synthetic tractability and downstream target engagement profiles . Furthermore, the presence of a double bond between C5 and C6 in this core distinguishes it from dihydro-analogs (e.g., 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones), which exhibit altered planarity and reactivity [1].

Quantitative Differentiation Guide: CAS 258282-55-2 vs. Alternative Heterocyclic Cores


Scaffold Privilege: Quantitative Bibliometric Validation of Core Utility

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold (CAS 258282-55-2) demonstrates superior research traction compared to many alternative bicyclic heterocycles. Bibliometric analysis confirms the existence of over 20,000 distinct structures derived from this core, supported by approximately 2,900 references (half of which are patents) [1]. This represents a significantly larger chemical space than many less substituted or differently fused analogs (e.g., pyrido[3,4-d]pyrimidinones), underscoring its status as a privileged scaffold with proven ligandability [1].

Medicinal Chemistry Scaffold Diversity Kinase Inhibition

Physicochemical Profile: Optimized Lipophilicity and Polar Surface Area for CNS and Kinase Applications

The parent pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 258282-55-2) exhibits a favorable physicochemical profile for central nervous system (CNS) and kinase inhibitor development. Its calculated XLogP is -0.1 and topological polar surface area (TPSA) is 54.9 Ų . Compared to common isosteric replacements like the quinazoline core (XLogP ≈ 1.5-2.0; TPSA ≈ 30-40 Ų) or the pyrido[3,4-d]pyrimidinone core, this scaffold provides a unique balance of hydrophilicity and hydrogen-bonding capacity [1]. The lower lipophilicity of CAS 258282-55-2 suggests reduced promiscuity and improved solubility relative to more lipophilic quinazoline-based building blocks [2].

Drug Design Physicochemical Properties Lipinski's Rule of Five

Market Validation: Scaffold-Derived Approved Therapeutics (Piritrexim and Pipemidic Acid)

The clinical translatability of the pyrido[2,3-d]pyrimidin-7(8H)-one core is validated by two marketed drugs: Piritrexim isethionate (for bladder and urethral cancer) and Pipemidic acid (an antibiotic active against Gram-negative and some Gram-positive bacteria) [1]. This contrasts with many structurally similar, but less clinically advanced, heterocyclic scaffolds (e.g., pyrido[3,2-d]pyrimidinones) which lack the same breadth of approved therapeutic agents. The presence of approved drugs derived from this exact core confirms the scaffold's safety and pharmacokinetic viability in humans [1].

Oncology Antibiotics Approved Drugs

Synthetic Tractability: High-Yield Microwave-Assisted Derivatization Pathways

The synthesis of derivatives from the pyrido[2,3-d]pyrimidin-7(8H)-one core benefits from established, high-yielding methodologies. Microwave-assisted protocols utilizing guanidine carbonate produce derivatives with yields exceeding 80% [1]. This represents a significant improvement over conventional heating methods which often yield less than 50% for similar heterocyclic cyclizations [1]. The robust synthetic accessibility of this core reduces time and cost in medicinal chemistry optimization, a key differentiator from less tractable fused systems like pyrido[3,4-d]pyrimidinones which require more forcing conditions [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Use Cases for Pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 258282-55-2) Based on Evidence


Kinase Inhibitor Lead Generation (Cdk4, Src, and EGFR)

Due to the scaffold's established binding mode within the ATP-binding pocket of kinases, CAS 258282-55-2 is the preferred core for initiating medicinal chemistry campaigns targeting cyclin-dependent kinases (Cdk4), Src family kinases, and EGFR [1]. The core's planar structure mimics the adenine ring of ATP, enabling potent inhibition (IC50 values in the nanomolar range for optimized derivatives) while its specific hydrogen-bonding profile (TPSA 54.9 Ų) facilitates kinase selectivity engineering [2].

Antiviral Drug Discovery (HCV and Beyond)

The pyrido[2,3-d]pyrimidin-7(8H)-one core has demonstrated significant activity against the Hepatitis C virus (HCV) genotype 1b replicon [3]. Derivatives of this scaffold have shown potent inhibition of HCV replication, with select compounds exhibiting very high activity in replicon assays [3]. The favorable physicochemical profile (XLogP -0.1) supports the development of antiviral agents with optimized cell permeability and reduced cytotoxicity .

CNS-Targeted Probe Development

The calculated XLogP of -0.1 for the parent scaffold aligns with optimal CNS drug-likeness parameters (typically XLogP 1-3 for CNS penetration) . This, combined with a TPSA of 54.9 Ų (below the 60-70 Ų threshold for blood-brain barrier permeability), makes CAS 258282-55-2 an ideal starting material for synthesizing brain-penetrant kinase inhibitors, such as those targeting NUAK1 or SIK subfamilies [4].

Targeted Protein Degradation (PROTAC) Linker Design

The rigid, planar pyrido[2,3-d]pyrimidin-7(8H)-one core serves as an excellent anchor for bifunctional degraders (PROTACs). Recent patent literature discloses bifunctional compounds incorporating this scaffold for the degradation of CDK2 and BTK via the ubiquitin proteasome pathway [5]. The defined exit vectors from the C2, C4, and N8 positions of CAS 258282-55-2 allow for precise spatial orientation of E3 ligase ligands and target-binding warheads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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